

# Molecular Modeling of 1,3,5,7-Tetrazocane Conformers: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5,7-Tetrazocane

Cat. No.: B1220484

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Disclaimer: Due to a lack of specific published data on the conformational analysis of the parent **1,3,5,7-tetrazocane**, this guide utilizes the closely related and well-studied analogue, 1,3,5,7-tetraoxacyclooctane, to provide quantitative examples and detailed methodologies. Insights from the conformational studies of the energetic material 1,3,5,7-tetranitro-**1,3,5,7-tetrazocane** (HMX) are also incorporated to provide a comprehensive overview of the conformational landscape of eight-membered tetrasubstituted rings.

## Introduction

**1,3,5,7-Tetrazocane** is an eight-membered heterocyclic compound with alternating carbon and nitrogen atoms. The conformational flexibility of the eight-membered ring system is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure of the molecule can profoundly influence its biological activity and physical properties. Understanding the conformational preferences and the energy barriers to interconversion is crucial for the rational design of novel therapeutics and energetic materials.

This technical guide provides an in-depth overview of the molecular modeling of **1,3,5,7-tetrazocane** conformers, with a focus on computational and experimental techniques used to elucidate their structure and relative stability.

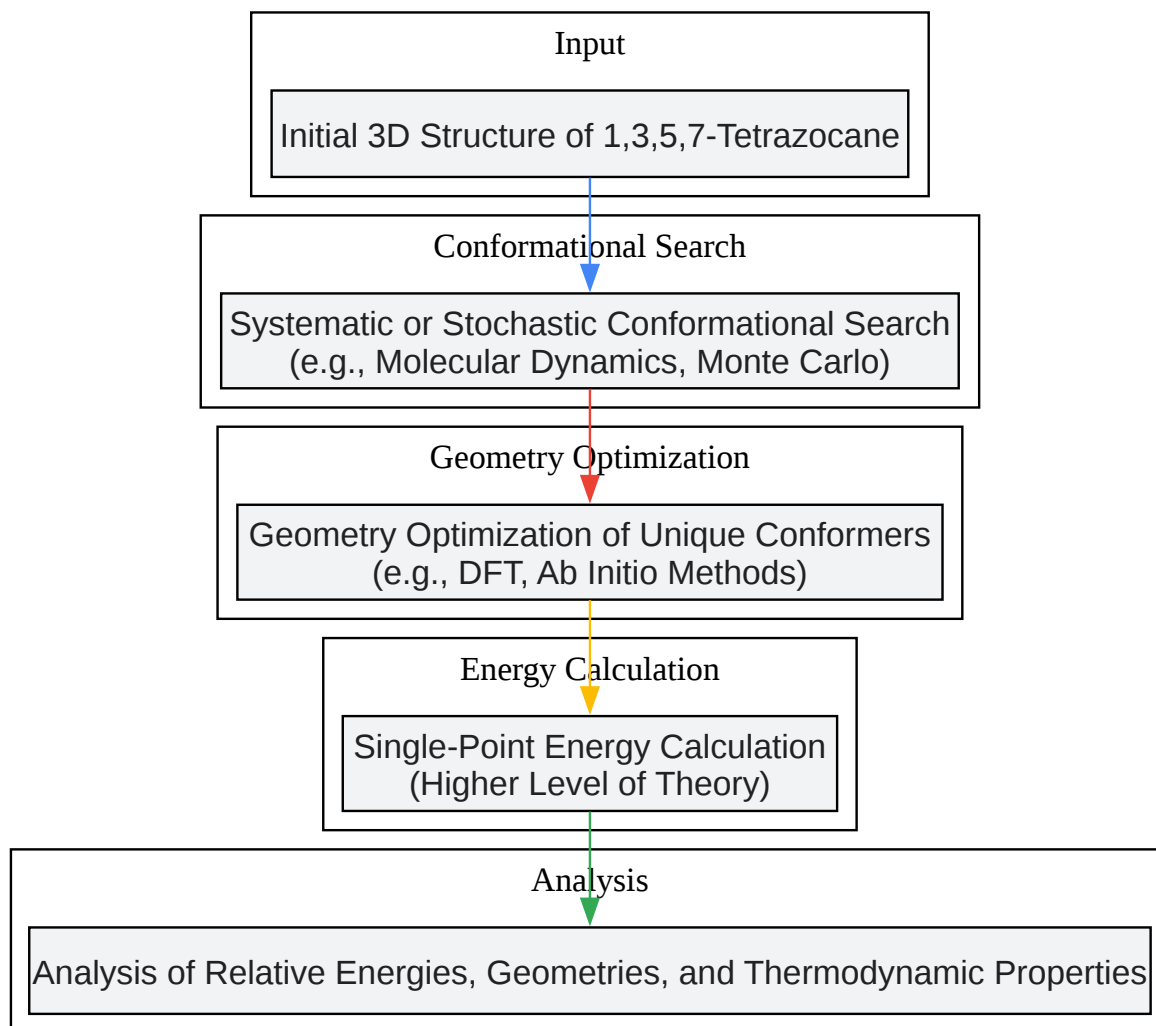
## Conformational Landscape of Eight-Membered Rings

Eight-membered rings, such as **1,3,5,7-tetrazocane** and its analogues, can adopt a variety of conformations. The most stable and commonly studied conformers for 1,3,5,7-tetraoxacyclooctane are the boat-chair (BC) and the crown (Cr) conformations.<sup>[1]</sup> In solution, these conformers are often in a dynamic equilibrium. In the solid state, 1,3,5,7-tetraoxacyclooctane has been observed to crystallize in a slightly distorted crown form.<sup>[1]</sup>

For the nitrated analogue, HMX, different molecular conformations are found in its various polymorphic forms, indicating that the solid-state packing forces can influence the preferred conformation of the ring.

## Computational Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of a molecule like **1,3,5,7-tetrazocane** involves several key steps, as illustrated in the diagram below.



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A typical computational workflow for conformational analysis.

## Quantitative Conformational Data

The relative energies of the different conformers of 1,3,5,7-tetraoxacyclooctane have been determined through computational studies. The following table summarizes illustrative relative energies and key dihedral angles for the major conformers.

Conformer	Point Group	Relative Energy (kcal/mol)	Key Dihedral Angles (O-C-O-C)
Crown (Cr)	D4	0.0	~60°, -60°, 60°, -60°
Boat-Chair (BC)	Cs	1.5 - 2.5	Varies
Boat-Boat (BB)	D2d	> 5.0	Varies
Twist-Boat (TB)	D2	> 5.0	Varies

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the computational calculations.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.[\[1\]](#)

Methodology:

- **Sample Preparation:** A solution of the compound of interest (e.g., 1,3,5,7-tetraoxacyclooctane) is prepared in a suitable deuterated solvent.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired over a range of temperatures.
- **Spectral Analysis:** At low temperatures, where the conformational interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the signals broaden and eventually coalesce into a single time-averaged signal.
- **Lineshape Analysis:** The rate constants for conformational interconversion can be determined by analyzing the lineshapes of the temperature-dependent NMR spectra.
- **2D Exchange Spectroscopy (EXSY):** This technique can be used to identify exchanging sites and quantify the rates of exchange between different conformers.

## X-ray Crystallography

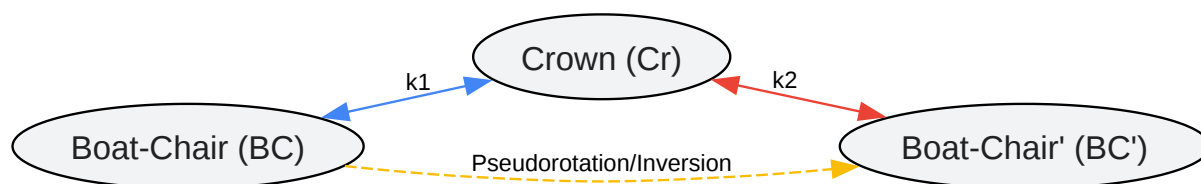
Single-crystal X-ray diffraction provides precise information about the conformation of a molecule in the solid state.

Methodology:

- **Crystal Growth:** High-quality single crystals of the compound are grown from a suitable solvent.
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure and refine the atomic positions, providing detailed information about bond lengths, bond angles, and dihedral angles of the molecule in the solid state.

## Conformational Equilibrium

In solution, the different conformers of 1,3,5,7-tetraoxacyclooctane exist in a dynamic equilibrium. The boat-chair form can undergo pseudorotation and inversion, and the crown form can invert via the boat-chair intermediate.<sup>[1]</sup>



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Equilibrium between Boat-Chair and Crown conformers.

## Conclusion

The conformational analysis of **1,3,5,7-tetrazocane** and its analogues is a complex but essential aspect of understanding their chemical and biological properties. A combination of computational modeling and experimental techniques provides a powerful approach to characterizing the conformational landscape of these flexible eight-membered rings. While

specific data for the parent **1,3,5,7-tetrazocane** is limited, the study of analogues like 1,3,5,7-tetraoxacyclooctane and HMX offers valuable insights that can guide future research in the design and development of new molecules based on this scaffold.

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## References

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